2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, with the Chemical Abstracts Service number 1216741-89-7, is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound has a molecular formula of and a molecular weight of approximately 464.9 g/mol . Its structure includes a triazaspiro decene core, which is significant in various biological activities.
This compound can be classified under the category of spirocyclic compounds, which are known for their unique ring structures that can influence their biological properties. The presence of trifluoromethyl and chlorophenyl groups enhances its chemical reactivity and potential pharmacological effects. The compound is primarily sourced from chemical suppliers and research institutions focused on drug discovery and development.
The synthesis of 2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide involves several steps that typically include:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) can vary based on the synthetic pathway chosen .
The molecular structure of the compound can be represented using various chemical notation systems:
O=C(CN1CCC2(CC1)N=C(c1cccc(Cl)c1)C(=O)N2)Nc1cccc(C(F)(F)F)c1InChI=1S/C22H20ClF3N4O2/c23-15-8-6-14(7-9-15)24-17(25)12-5-10(26)11(27)16(28)18(22(29)30)19(20(31)32)21(22)13(12)4/h6-11H,5H2,(H,24,25)(H,26,27)(H,29,30)(H,31,32)The compound features several functional groups including a carbonyl group (ketone), amide linkages, and aromatic rings which contribute to its reactivity and interaction with biological targets .
The compound may undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or to facilitate further synthetic transformations .
The mechanism of action for 2-(3-chlorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is not fully elucidated but is hypothesized to involve:
Research into similar compounds suggests potential applications in treating conditions such as cancer or infectious diseases due to their ability to modulate cellular functions .
While specific physical properties such as melting point or boiling point are not universally reported for this compound, general characteristics include:
Key chemical properties include:
Quantitative analyses such as spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) are used to confirm identity and purity .
This compound has potential applications in:
Its unique structural attributes make it a candidate for further exploration in drug development pipelines aimed at addressing unmet medical needs .
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9